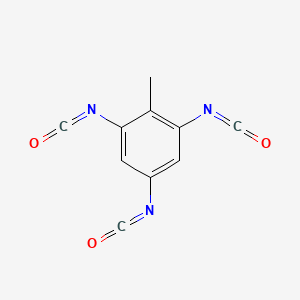
Toluene-2,4,6-triyl triisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triisocyanato-2-methylbenzene is an organic compound with the molecular formula C10H5N3O3 and a molecular weight of 215.17 g/mol . It is a derivative of benzene, where three isocyanate groups are attached to the 1, 3, and 5 positions, and a methyl group is attached to the 2 position. This compound is known for its reactivity and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triisocyanato-2-methylbenzene can be synthesized through the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically involves the following steps:
Formation of 1,3,5-triaminobenzene: This can be achieved by nitration of mesitylene followed by reduction of the nitro groups to amines.
Reaction with Phosgene: The 1,3,5-triaminobenzene is then reacted with phosgene (COCl2) under controlled conditions to form 1,3,5-triisocyanato-2-methylbenzene.
Industrial Production Methods
In industrial settings, the production of 1,3,5-triisocyanato-2-methylbenzene involves large-scale reactions with stringent control over temperature and pressure to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and improving efficiency.
化学反应分析
Types of Reactions
1,3,5-Triisocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with 1,3,5-triisocyanato-2-methylbenzene to form urethanes and ureas.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.
Major Products
Urethanes: Formed by the reaction of isocyanate groups with alcohols.
Ureas: Formed by the reaction of isocyanate groups with amines.
科学研究应用
1,3,5-Triisocyanato-2-methylbenzene has several applications in scientific research, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polyurethanes and other polymers.
Material Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Bioconjugation: In biology and medicine, it is used for the modification of biomolecules to create bioconjugates for various applications.
作用机制
The mechanism of action of 1,3,5-triisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as polymerization and bioconjugation, where the compound acts as a cross-linking agent .
相似化合物的比较
Similar Compounds
1,3,5-Triisocyanato-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups at the 4 and 6 positions.
Hexamethylene diisocyanate: A linear diisocyanate used in similar applications.
Toluene diisocyanate: Another aromatic isocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness
1,3,5-Triisocyanato-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates. Its structure allows for the formation of highly cross-linked polymers and materials with unique mechanical properties.
属性
CAS 编号 |
7373-26-4 |
|---|---|
分子式 |
C10H5N3O3 |
分子量 |
215.16 g/mol |
IUPAC 名称 |
1,3,5-triisocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |
InChI 键 |
PFUKECZPRROVOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)
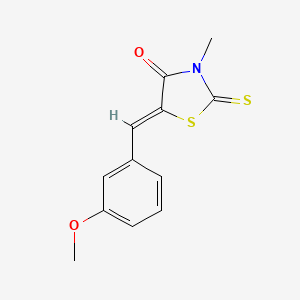
![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)
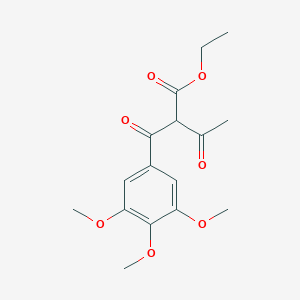
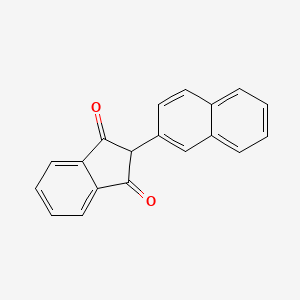
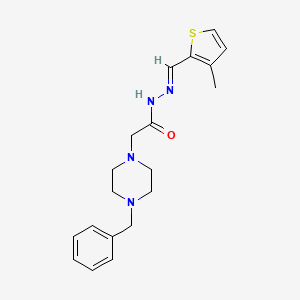
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)
![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
